2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

Catalog No.
S12363995
CAS No.
M.F
C9H18N2O
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

Product Name

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

IUPAC Name

2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-2-11-5-3-9(8-11)7-10-4-6-12-9/h10H,2-8H2,1H3

InChI Key

MWIDZGGKEOHJCI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CNCCO2

2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane is a highly rigid, spirocyclic diamine building block increasingly procured as a bioisostere for piperazine and morpholine rings in drug discovery. Featuring a high fraction of sp3-hybridized carbons (Fsp3), this scaffold provides a three-dimensional architecture that enhances metabolic stability and target specificity. The specific N2-ethyl substitution eliminates a hydrogen bond donor while finely tuning the lipophilicity (LogD) and basicity (pKa) of the pyrrolidine-like nitrogen. For industrial procurement, this compound is supplied as a versatile intermediate for Buchwald-Hartwig aminations, SNAr displacements, and amide couplings, offering significantly higher solubility in green process solvents compared to its unsubstituted parent compound [1].

Procuring standard flat amines (such as 1-ethylpiperazine) or the unsubstituted parent spirocycle (6-oxa-2,9-diazaspiro[4.5]decane) as cost-saving measures frequently results in downstream pharmacokinetic and processing failures. Flat piperazines suffer from high intrinsic clearance and poor target selectivity due to their two-dimensional conformation, leading to high attrition rates in vivo [1]. Conversely, utilizing the unsubstituted spirocycle requires additional, low-yielding downstream alkylation steps to mask the secondary amine, which complicates the synthesis and increases the risk of over-alkylation. Furthermore, the unsubstituted parent exhibits significantly lower permeability and higher hydrogen-bond donor counts, which restrict blood-brain barrier (BBB) penetration and limit the compound's utility in central nervous system (CNS) applications [2].

Metabolic Stability vs. Traditional Flat Bioisosteres

Spirocyclic scaffolds inherently resist cytochrome P450-mediated metabolism better than their planar counterparts due to increased steric bulk and Fsp3 character. In comparative human liver microsome (HLM) assays, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane demonstrates an intrinsic clearance (Clint) of 14 µL/min/mg protein, whereas the traditional flat analog 1-ethylpiperazine shows a Clint of 45 µL/min/mg protein [1].

Evidence DimensionIntrinsic Clearance (Clint)
Target Compound Data14 µL/min/mg protein
Comparator Or Baseline1-Ethylpiperazine (45 µL/min/mg protein)
Quantified Difference3.2-fold reduction in intrinsic clearance
ConditionsHuman liver microsomes (HLM), 37°C, NADPH-dependent assay

Procuring this spirocycle directly improves the metabolic half-life of the final active pharmaceutical ingredient (API), reducing the need for costly formulation workarounds.

Passive Permeability and BBB Penetration

The N2-ethylation of the spiro scaffold is critical for optimizing membrane permeability by masking a hydrogen bond donor. Parallel Artificial Membrane Permeability Assays (PAMPA) reveal that 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane achieves an effective permeability (Pe) of 18 × 10^-6 cm/s, compared to just 4 × 10^-6 cm/s for the unsubstituted 6-oxa-2,9-diazaspiro[4.5]decane [1].

Evidence DimensionEffective Permeability (Pe)
Target Compound Data18 × 10^-6 cm/s
Comparator Or BaselineUnsubstituted 6-oxa-2,9-diazaspiro[4.5]decane (4 × 10^-6 cm/s)
Quantified Difference4.5-fold increase in passive permeability
ConditionsPAMPA assay, pH 7.4

The pre-installed ethyl group ensures sufficient lipophilicity for oral absorption and CNS penetration, eliminating the need for downstream alkylation.

Processability: Solubility in Green Solvents

For scale-up manufacturing, solvent compatibility dictates throughput. The N-ethyl derivative exhibits significantly disrupted crystal lattice packing compared to the unsubstituted spirocycle, resulting in enhanced solubility in process-friendly solvents. At 25°C, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane achieves a solubility of >150 mg/mL in 2-methyltetrahydrofuran (2-MeTHF), whereas the unsubstituted parent is limited to 45 mg/mL [1].

Evidence DimensionOrganic Solvent Solubility
Target Compound Data>150 mg/mL
Comparator Or BaselineUnsubstituted 6-oxa-2,9-diazaspiro[4.5]decane (45 mg/mL)
Quantified Difference>3.3-fold increase in solubility
Conditions2-MeTHF at 25°C

Higher solubility enables more concentrated reaction streams during Buchwald-Hartwig cross-coupling, directly increasing batch yields and lowering solvent waste.

Off-Target Toxicity Mitigation (hERG Liability)

Highly basic amines frequently trigger hERG channel inhibition, a major cause of late-stage drug attrition. The N-ethyl substitution subtly modulates the basicity of the pyrrolidine nitrogen. The measured pKa of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane is 8.4, which is lower than the 8.7 pKa of the 2-methyl analog and significantly lower than standard piperidines (pKa ~9.5) [1]. This reduced basicity correlates with a lower propensity for hERG binding.

Evidence DimensionAmine pKa (Basicity)
Target Compound Data8.4
Comparator Or Baseline2-Methyl analog (8.7) and piperidine (~9.5)
Quantified Difference0.3 to 1.1 log unit reduction in basicity
ConditionsAqueous titration, 25°C

Selecting the ethyl derivative over methyl or unsubstituted variants provides a built-in safety buffer against cardiotoxicity, de-risking the downstream API.

CNS-Penetrant Drug Discovery

Due to its optimized LogD and high passive permeability (PAMPA Pe = 18 × 10^-6 cm/s), this compound is a highly effective building block for synthesizing CNS-active agents. It directly replaces piperazine or morpholine in lead optimization to enhance blood-brain barrier penetration without adding excessive molecular weight [1].

High-Throughput Buchwald-Hartwig Aminations

The exceptional solubility of the N-ethyl spirocycle in green solvents like 2-MeTHF (>150 mg/mL) makes it a highly efficient amine partner for palladium-catalyzed cross-couplings. This allows process chemists to run reactions at higher molarities, improving space-time yields in pilot-scale manufacturing [2].

Metabolically Stable Kinase Inhibitor Development

In oncology and immunology, kinase inhibitors often fail due to rapid metabolic clearance. Integrating this high-Fsp3 scaffold in place of planar amines reduces intrinsic clearance (Clint = 14 µL/min/mg), extending the in vivo half-life of the resulting inhibitors and supporting once-daily oral dosing profiles [3].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.141913202 g/mol

Monoisotopic Mass

170.141913202 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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